1,5-Dimethyl-1H-pyrazole-4-carboximidamide: Structural Profiling and Synthetic Methodology
1,5-Dimethyl-1H-pyrazole-4-carboximidamide: Structural Profiling and Synthetic Methodology
[1]
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carboximidamide represents a critical heterocyclic building block in medicinal chemistry, particularly within the design of serine protease inhibitors and kinase modulators.[1] Distinguished by its amidine (carboximidamide) functional group at the C4 position, this molecule serves as a high-pKa bioisostere of the guanidine moiety found in arginine.[1][2] Its structural rigidity, conferred by the pyrazole core, allows for precise positioning of hydrogen bond donors and acceptors, making it an invaluable scaffold for fragment-based drug discovery (FBDD).[2]
This technical guide provides a comprehensive analysis of its chemical structure, a validated synthetic workflow, and physicochemical profiling essential for optimizing its pharmacokinetic properties.[2][3]
Structural Analysis & Physicochemical Properties[2][4]
Nomenclature and Identifiers[5]
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IUPAC Name: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide[1]
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Common Scaffold: Pyrazole-4-amidine[1]
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Molecular Formula:
[2][3] -
Molecular Weight: 138.17 g/mol [1]
Electronic and Steric Profile
The 1,5-dimethyl substitution pattern introduces specific steric constraints compared to the 1,3-isomer. The methyl group at C5 interacts sterically with the N1-methyl, slightly distorting the planarity of the ring substituents but enhancing metabolic stability by blocking the C5 oxidation site.[1]
The carboximidamide group is the pharmacophoric centerpiece.[2] It exists in tautomeric equilibrium, capable of acting as a bidentate hydrogen bond donor/acceptor.[2]
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Predicted) | Significance |
| pKa (Amidine) | 11.2 – 11.5 | Highly basic; protonated at physiological pH (cationic).[1][2] |
| LogP | 0.2 – 0.5 | High water solubility; low lipophilicity.[2] |
| TPSA | ~50 Ų | Favorable for membrane permeability if passive transport is not limited by charge.[1][2] |
| H-Bond Donors | 3 | Critical for active site binding (e.g., Asp/Glu residues).[1][2] |
| H-Bond Acceptors | 2 | Interaction with backbone amides.[1][2] |
Tautomerism and Binding Mode
The amidine group allows for resonance stabilization.[2] In a biological context (pH 7.4), the protonated form (amidinium ion) predominates, forming salt bridges with anionic residues (e.g., Asp189 in Trypsin).
Figure 1: The protonation equilibrium of the carboximidamide group is the primary driver of its biological activity.[2][3]
Synthetic Methodology
The synthesis of 1,5-dimethyl-1H-pyrazole-4-carboximidamide requires a regioselective approach to ensure the correct placement of methyl groups.[1] The most robust pathway proceeds via the Pinner Reaction from the corresponding nitrile.
Retrosynthetic Analysis
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Target: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide[1]
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Intermediate: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile
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Starting Materials: Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine.[1][3]
Detailed Protocol
Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate
Reaction: Condensation of ethyl acetoacetate with DMF-DMA.[1]
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Charge a reactor with Ethyl acetoacetate (1.0 eq) and DMF-DMA (1.1 eq).[1][2]
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Reflux at 110°C for 4 hours.
-
Concentrate in vacuo to yield the enaminone intermediate.[1][2]
Step 2: Regioselective Cyclization to Pyrazole Core
Reaction: Cyclization with Methylhydrazine.[1][2] Critical Control: The reaction temperature and solvent control the ratio of 1,5-dimethyl vs. 1,3-dimethyl isomers.[1]
-
Dissolve the intermediate from Step 1 in Ethanol at 0°C.
-
Add Methylhydrazine (1.05 eq) dropwise.[1][2] Note: Exothermic reaction.
-
Stir at 0°C for 2 hours, then warm to room temperature.
-
Purification: The 1,5-isomer is often the kinetic product, but mixtures may occur.[2][3] Purify via column chromatography (Hexane/EtOAc) or recrystallization.[1][2]
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Product: Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.
Step 3: Functional Group Transformation (Ester to Nitrile)
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Amidation: Treat ester with aqueous ammonia or formamide/NaOMe to yield the primary amide.[1][2]
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Dehydration: Treat the amide with POCl₃ (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride) in pyridine/DCM to yield 1,5-Dimethyl-1H-pyrazole-4-carbonitrile .[1]
Step 4: Pinner Reaction (Nitrile to Amidine)
This is the definitive method for converting the nitrile to the carboximidamide.[2]
-
Imidate Formation:
-
Dissolve the nitrile (1.0 eq) in anhydrous Methanol or Ethanol .[2]
-
Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours).
-
Stir at 0°C for 24 hours. The Pinner salt (imidate hydrochloride) will precipitate.
-
Filter and wash with cold ether.
-
-
Ammonolysis:
-
Isolation:
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway emphasizing the Pinner reaction for amidine installation.
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Table 2: Expected Spectroscopic Data
| Technique | Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 8.5 - 9.0 ppm (br s, 3H/4H) | Amidine NH protons (exchangeable with D₂O).[1][2] |
| δ 8.1 - 8.3 ppm (s, 1H) | Pyrazole C3-H (Aromatic).[1] | |
| δ 3.7 - 3.8 ppm (s, 3H) | N1-Methyl group.[1] | |
| δ 2.4 - 2.5 ppm (s, 3H) | C5-Methyl group. | |
| ¹³C NMR | ~160 ppm | Amidine C=N carbon. |
| ~138-140 ppm | Pyrazole C3/C5 carbons.[1] | |
| Mass Spectrometry | m/z ~139.1 [M+H]⁺ | Positive mode ESI.[1][2] |
| IR Spectroscopy | 1650 - 1690 cm⁻¹ | C=N stretching (Amidine).[1][2] |
| 3100 - 3400 cm⁻¹ | N-H stretching (Broad).[1][2] |
Medicinal Chemistry Applications
Pharmacophore Utility
The 1,5-dimethyl-1H-pyrazole-4-carboximidamide structure acts as a constrained arginine mimic.[1]
-
Target Class: Serine Proteases (e.g., Thrombin, Factor Xa, Trypsin).[2][3]
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Mechanism: The amidine group anchors the molecule into the S1 specificity pocket via a salt bridge with an Aspartate residue (e.g., Asp189).[2][3]
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Advantage over Benzamidine: The pyrazole core is less lipophilic than a phenyl ring (Benzamidine), improving solubility and reducing non-specific plasma protein binding.[2][3]
Bioisosterism
This scaffold is often used to replace:
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Guanidines: To reduce basicity slightly and improve oral bioavailability.[1][2]
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Primary Amines: To increase rigidity and H-bond network capability.[1][2]
References
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Synthesis of Pyrazole Carboxylic Acids
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Pinner Reaction Methodology
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Medicinal Chemistry of Pyrazoles
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Amidine Physicochemical Properties
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. PubChemLite - 1-methyl-1h-pyrazole-4-carboximidamide hydrochloride (C5H8N4) [pubchemlite.lcsb.uni.lu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
